![molecular formula C18H19BrN6 B6476092 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2640828-82-4](/img/structure/B6476092.png)
4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
The compound “4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups including a bromophenyl group, a piperazine ring, a pyrazole ring, and a pyrimidine ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The exact structure would need to be confirmed using techniques such as X-ray crystallography , NMR , or mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the piperazine ring could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the bromine atom could increase the compound’s molecular weight and could also influence its polarity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine, focusing on six unique applications:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have demonstrated its efficacy in reducing tumor growth in various cancer cell lines, including breast, lung, and colon cancers . Its mechanism often involves the disruption of DNA synthesis and repair, leading to apoptosis in cancer cells.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . Its mode of action typically involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis, leading to bacterial cell death.
Antiviral Applications
Research has indicated that this compound can inhibit the replication of certain viruses, including influenza and herpes simplex virus . Its antiviral activity is attributed to its ability to interfere with viral DNA or RNA synthesis, preventing the virus from multiplying and spreading.
Neuroprotective Effects
In the field of neuropharmacology, this compound has been investigated for its neuroprotective effects. It has shown promise in protecting neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its neuroprotective mechanism is believed to involve the modulation of neurotransmitter systems and antioxidant pathways.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that piperazine, a structural motif in the compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The presence of the piperazine ring, which is known to positively modulate the pharmacokinetic properties of a drug substance , suggests that it may interact with its targets in a similar manner.
Pharmacokinetics
The presence of the piperazine ring in the compound suggests that it may have favorable pharmacokinetic properties .
properties
IUPAC Name |
4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN6/c19-16-4-2-15(3-5-16)13-23-8-10-24(11-9-23)17-12-18(21-14-20-17)25-7-1-6-22-25/h1-7,12,14H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKTWNCDYLGVKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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